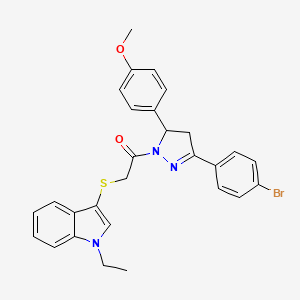

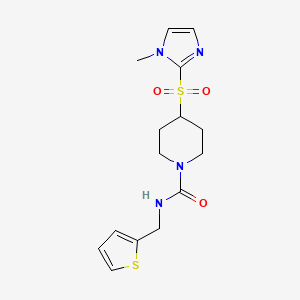

![molecular formula C22H19ClN4O2 B2929540 2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide CAS No. 862810-01-3](/img/structure/B2929540.png)

2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine moiety, which is a type of fused bicyclic heterocycle . These types of structures are often found in pharmaceutical chemistry and material science due to their wide range of applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been a topic of significant interest in the synthetic chemistry community . Various chemosynthetic methodologies have been employed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine core is a fused bicyclic structure, which is likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The imidazo[1,2-a]pyrimidine moiety in the compound can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of the compound known as HMS1901I21, but unfortunately, there is limited information available on this specific compound in the public domain. It appears that HMS1901I21 may be a relatively new or less-studied compound, which is why detailed applications are not widely documented.

However, compounds with the imidazo[1,2-a]pyrimidin-2-yl moiety have shown potential in various research areas such as materials science, pharmaceuticals, optoelectronic devices, sensors, anti-cancer drugs, and imaging technologies . These applications could be relevant to HMS1901I21 as well, given its structural similarity.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives , which are known to have a wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner. Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , which suggests that this compound may affect pathways related to the KRAS G12C mutation.

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents . Therefore, it is possible that this compound may have similar effects.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-22(2,29-18-9-7-16(23)8-10-18)20(28)25-17-6-3-5-15(13-17)19-14-27-12-4-11-24-21(27)26-19/h3-14H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWYVEBMLQUMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

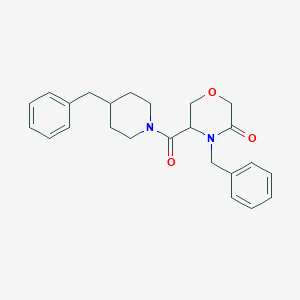

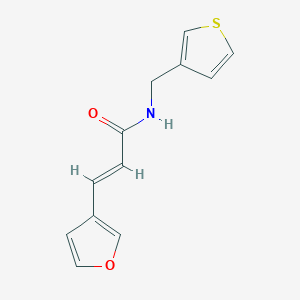

![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)

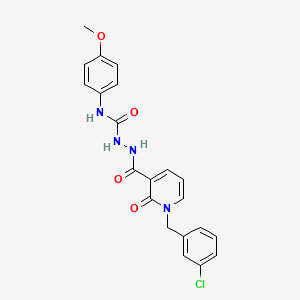

![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)

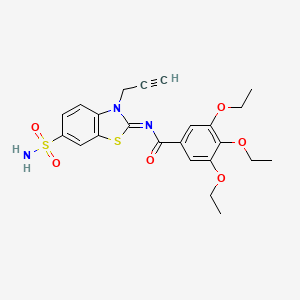

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)

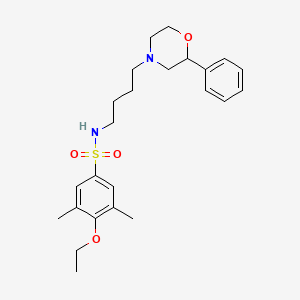

![1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2929471.png)

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)